Teslexivir
CAS No.: 1075798-37-6
Cat. No.: VC0544986
Molecular Formula: C35H36BrN3O4
Molecular Weight: 642.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1075798-37-6 |
---|---|
Molecular Formula | C35H36BrN3O4 |
Molecular Weight | 642.6 g/mol |
IUPAC Name | 4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid |
Standard InChI | InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) |
Standard InChI Key | IYWCUQWSZXLRNG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC |
Canonical SMILES | CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Teslexivir is a complex organic molecule with distinct chemical properties that contribute to its antiviral capabilities. Its IUPAC name is 4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid .
Basic Chemical Information
The compound has been identified through various systems and exists in both free base and hydrochloride salt forms.
Table 1: Basic Chemical Identifiers of Teslexivir
Parameter | Information |
---|---|
Molecular Formula | C35H36BrN3O4 |
PubChem CID | 76072858 |
CAS Number | 1075798-37-6 |
Synonyms | BTA074, AP 611074, Teslexivir [INN], SZ91E95340 |
Molecular Weight | 642.6 g/mol |
Hydrochloride Salt CAS | 1075281-70-7 |
Hydrochloride Salt Formula | C35H37BrClN3O4 |
Hydrochloride Salt Weight | 679.04 g/mol |
Physicochemical Properties
Teslexivir possesses several key physicochemical characteristics that influence its pharmacological behavior.
Table 2: Computed Physicochemical Properties of Teslexivir
Property | Value |
---|---|
XLogP3-AA | 8.1 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 10 |
Exact Mass | 641.18892 Da |
Solubility in DMSO (hydrochloride) | 250 mg/mL (368.17 mM) |
The chemical structure of Teslexivir includes several key functional groups: a benzoic acid moiety, a hydrazine linkage, a piperidine ring, and a benzyl group. These structural features contribute to its ability to interact with viral proteins .
Mechanism of Action
Viral Protein Targeting
Teslexivir functions through a highly specific mechanism targeting Human Papillomavirus (HPV) replication processes.
The compound acts as a potent and selective inhibitor of the interaction between two essential viral proteins: E1 and E2 . This interaction is a critical step in the DNA replication process of HPV types 6 and 11, which are commonly associated with genital warts (condylomata acuminata) .
Antiviral Activity
By disrupting the E1-E2 protein interaction, Teslexivir effectively interferes with viral DNA replication and subsequent viral production. This mechanism differs from other antiviral approaches that target viral enzymes directly, representing a novel strategy in antiviral development .
The compound demonstrates selective activity against HPV types 6 and 11, which are considered low-risk HPV types primarily responsible for benign lesions rather than cancerous growths. This selectivity profile made Teslexivir particularly interesting as a targeted treatment for condylomata acuminata (genital warts) .
Development History
Origin and Early Development
Teslexivir was originally developed by Anaconda Pharma as a first-in-class small molecule human papillomavirus therapeutic . It was initially known by alternative names including AP 611, AP611074, and BTA-074 before receiving the International Nonproprietary Name (INN) of Teslexivir .
Corporate Development Timeline
The development trajectory of Teslexivir involved multiple pharmaceutical organizations:
Table 3: Development Timeline
Entity | Role | Period |
---|---|---|
Anaconda Pharma | Originator | Early development phase |
Aviragen | Developer | Mid-development phase |
Vaxart | Final Developer | Until discontinuation (2021) |
Regulatory Classification
Throughout its development, Teslexivir maintained several important regulatory classifications:
-
New Molecular Entity (NME) status
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No Orphan Drug designation
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Classification as an antiviral agent in the chemical classes of benzoic acids, hydrazines, piperidines, and small molecules
Clinical Applications and Research
Target Conditions
Teslexivir was investigated primarily for two HPV-related conditions:
Condylomata Acuminata (Genital Warts)
The compound reached Phase II clinical trials for this indication. Clinical studies were conducted in multiple countries including Ecuador, Serbia, Chile, Argentina, and France using a topical formulation . The direct application approach was designed to maximize local effects while minimizing systemic exposure.
Recurrent Respiratory Papillomatosis
This rarer condition, characterized by the growth of benign tumors in the respiratory tract due to HPV infection, was also targeted during clinical development. A topical gel formulation was under investigation in the United States for this indication .
Formulation Development
The primary delivery method developed for Teslexivir was topical application, with two notable formulations:
-
Standard topical preparation for condylomata acuminata
-
Gel formulation specifically designed for respiratory papillomatosis treatment
Current Status and Discontinuation
Development Termination
As of September 2021, Vaxart had discontinued the development of Teslexivir for both targeted conditions:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume